molecular formula C9H9N B195845 2,3-Dimethylbenzonitrile CAS No. 5724-56-1

2,3-Dimethylbenzonitrile

Cat. No. B195845
CAS RN: 5724-56-1
M. Wt: 131.17 g/mol
InChI Key: ZEDPQIJYJCPIRM-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzonitrile is a chemical compound with the molecular formula C9H9N . It is also known by other names such as Benzonitrile, 2,3-dimethyl-, and 3-Cyano-o-xylene .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzonitrile consists of a benzene ring with two methyl groups (CH3) and one nitrile group (CN) attached to it . The IUPAC name for this compound is 2,3-dimethylbenzonitrile .


Chemical Reactions Analysis

Specific chemical reactions involving 2,3-Dimethylbenzonitrile are not detailed in the search results .


Physical And Chemical Properties Analysis

2,3-Dimethylbenzonitrile has a molecular weight of 131.17 g/mol . It has a topological polar surface area of 23.8 Ų . Other physical and chemical properties such as its exact mass, monoisotopic mass, and hydrogen bond acceptor count are also available .

Scientific Research Applications

Photochemical Reactivity

The photochemical behavior of 2,3-dimethylbenzonitrile, along with other dimethylbenzonitriles, has been extensively studied. In acetonitrile, phototransposition converts 2,3-dimethylbenzonitrile to other members of the same triad, demonstrating significant photochemical reactivity. Furthermore, irradiation in 2,2,2-trifluoroethanol results in the formation of addition products, showcasing its potential in photochemical applications (Howell, Pincock, & Stefanova, 2000).

Thermochemical Properties

The thermochemical properties of 2,3-dimethylbenzonitrile have been examined, offering insights into its stability and reactivity. The interaction between cyano and methyl groups in 2,3-dimethylbenzonitrile is slightly stabilizing, providing a foundation for the estimation of thermochemical properties for methyl and cyano substituted benzenes (Zaitseva et al., 2015).

Emission Analysis

2,3-Dimethylbenzonitrile has been identified as a primary volatile organic compound emitted from laser printers, highlighting its significance in environmental and occupational health studies. Its presence in printer emissions indicates its potential role in air quality and health impact assessments (Barrero-Moreno et al., 2008).

Spectral Analysis and Quantum Chemical Studies

The spectral analysis and quantum chemical studies of 2,3-dimethylbenzonitrile derivatives have contributed to understanding their molecular geometry, electronic properties, and chemical reactivity. Such studies are crucial for designing materials with specific optical and electronic properties (Fatma et al., 2015).

Charge Transfer Reaction Studies

Investigations into the charge transfer reaction of photoexcited 2,3-dimethylbenzonitrile and its derivatives provide valuable insights into the molecular behavior in different solvents. Understanding the charge transfer rates and mechanisms is essential for applications in molecular electronics and photophysics (Kwok et al., 2003).

Safety And Hazards

2,3-Dimethylbenzonitrile can cause skin and eye irritation . It is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

2,3-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDPQIJYJCPIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205854
Record name 2,3-Dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzonitrile

CAS RN

5724-56-1
Record name 2,3-Dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5724-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzonitrile
Source EPA DSSTox
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Record name 2,3-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIMETHYLBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Fischer, CC Greig - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
Nitration of 2,3-dimethylbenzonitrile in acetic anhydride gives the adduct 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate as well as the expected nitro substitution products. …
Number of citations: 15 cdnsciencepub.com
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2011 - Elsevier
Various aromatic bromides and iodides were smoothly converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with n-butyllithium and …
Number of citations: 54 www.sciencedirect.com
TVK Sarma, C Santhamma - Spectrochimica Acta Part A: Molecular …, 1987 - Elsevier
A new technique—photoacoustic spectroscopy (PAS—was applied for the study of the electronic transitions in three isomers, 2,3-, 2,4- and 2,5-dimethylbenzonitriles. The PAS spectra …
Number of citations: 4 www.sciencedirect.com
C Bloomfield, RB Moodie, K Schofield - Journal of the Chemical …, 1983 - pubs.rsc.org
The kinetics in 61.8–79.5% H2SO4 and the products formed in 61.8–84.3% H2SO4 for the solvolyses of the above-named diene have been determined. The reactions are interpreted …
Number of citations: 2 pubs.rsc.org
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
A tumorigenic neutral subfraction of cigarette smoke condensate eluting from silicic acid with benzene and soluble in dimethylsulfoxide was shown to contain the following constituents: …
Number of citations: 8 www.sciencedirect.com
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
A Colligiani, R Ambrosetti - Journal of Magnetic Resonance (1969), 1978 - Elsevier
The nuclear quadrupole resonance frequencies of seven methyl-substituted benzonitriles have been found, and the relaxation times of most of them have been measured at 77 K by …
Number of citations: 8 www.sciencedirect.com
B Petersson, M Curvall, CR Enzell - Toxicology, 1982 - Elsevier
The ciliotoxicity of 316 individual compounds representative of the gaseous and semivolatile phases of tobacco smoke has been investigated using chicken tracheal organ cultures. …
Number of citations: 38 www.sciencedirect.com
S Ushijima, H Togo - Synlett, 2010 - thieme-connect.com
Various aromatic bromides and iodides were smoothly converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with butyllithium and subsequently …
Number of citations: 20 www.thieme-connect.com
I Schmeltz, D Hoffmann - Chemical Reviews, 1977 - ACS Publications
The isolation and identification of the chemical constituents that give tobacco and tobacco smoke their characteristic (or-ganoleptic, pharmacological, and toxicological) proper-ties3. izb, …
Number of citations: 408 pubs.acs.org

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